molecular formula C7H15N3O B8563372 3-Methyl-1-(piperidin-4-yl)urea

3-Methyl-1-(piperidin-4-yl)urea

Cat. No.: B8563372
M. Wt: 157.21 g/mol
InChI Key: NGWNLUZOEYRHAX-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-yl)urea is a small-molecule urea derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a urea moiety at the 1-position (). Its hydrochloride salt is commercially available, reflecting its utility in synthetic workflows ().

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-methyl-3-piperidin-4-ylurea

InChI

InChI=1S/C7H15N3O/c1-8-7(11)10-6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H2,8,10,11)

InChI Key

NGWNLUZOEYRHAX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1CCNCC1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-1-(piperidin-4-yl)urea is C7H16N2OC_7H_{16}N_2O, with a molecular weight of approximately 144.22 g/mol. The compound features a piperidine ring, which is known for its biological activity, and a urea functional group that enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been studied extensively for its potential as a pharmaceutical agent, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxides, which play crucial roles in various physiological processes including inflammation and blood pressure regulation. By inhibiting sEH, the compound may offer therapeutic benefits in conditions such as hypertension and inflammatory diseases .

Case Study: Antihypertensive Effects
Research has demonstrated that compounds similar to this compound can significantly reduce blood pressure in animal models. For instance, a study involving oral administration of sEH inhibitors showed substantial improvements in pharmacokinetic parameters, indicating their potential for developing antihypertensive therapies .

Biological Research

The compound serves as a valuable tool in biological assays aimed at understanding cellular processes. Its ability to modulate enzyme activity makes it suitable for investigating pathways related to inflammation and pain management.

Example Application: Inflammation Modulation
In vitro studies have shown that this compound can effectively reduce inflammatory markers in cell cultures, suggesting its role as an anti-inflammatory agent .

Chemical Biology

In chemical biology, this compound is utilized to explore the mechanisms of action of various biological targets. It can act as a probe to study the effects of sEH inhibition on cellular signaling pathways.

Research Insight: Mechanistic Studies
Studies have indicated that inhibiting sEH with compounds like this compound leads to altered signaling pathways associated with vascular function and inflammation, providing insights into potential therapeutic strategies for cardiovascular diseases .

Industrial Applications

Beyond medicinal uses, this compound is also being investigated for its potential in industrial applications, particularly in the synthesis of other valuable chemical intermediates. Its reactivity due to the urea moiety allows it to participate in various chemical reactions essential for producing pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryDevelopment of sEH inhibitors for hypertension treatmentDemonstrated blood pressure reduction in animal models
Biological ResearchModulation of inflammatory responsesReduced inflammatory markers in cell cultures
Chemical BiologyProbing mechanisms of action related to sEHAltered cellular signaling pathways observed
Industrial ApplicationsSynthesis of chemical intermediatesValuable for pharmaceutical and agrochemical production

Comparison with Similar Compounds

Structural and Functional Comparison with Related Urea Derivatives

Structural Analogues with Piperidine-Urea Scaffolds

The piperidine-urea scaffold is a common motif in bioactive compounds. Below is a comparative analysis of structurally similar derivatives:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Applications/Activity Synthesis Yield (%) Reference
3-Methyl-1-(piperidin-4-yl)urea - 3-Methyl on piperidine
- Urea at N1
171.22 (free base) Drug discovery intermediate Not reported
1-Phenyl-3-(piperidin-4-yl)urea - Phenyl on urea
- Unsubstituted
219.28 Intermediate for reductive amination 58%
1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea - 2-Oxaadamantyl on urea 279.34 Investigated for CNS targets 58–65%
4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide - Thiourea and benzamide substituents 475.00 Antimicrobial candidate 65.2%
3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea - Biphenyl and bromopyridine substituents 488.36 Glucokinase activator Not reported

Key Observations :

  • Synthetic Accessibility : Unsubstituted piperidine-urea derivatives (e.g., 1-phenyl-3-(piperidin-4-yl)urea) are synthesized via reductive amination with moderate yields (58%, ), while complex derivatives require multi-step protocols with lower yields (8% for compound 18 in ).

Pharmacological and Biochemical Profiles

Target Engagement
  • 1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea : Demonstrated affinity for CNS targets due to adamantane’s rigid hydrophobic scaffold, which mimics natural ligands in neurotransmitter systems ().
  • 4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide : Exhibited antimicrobial activity, likely due to thiourea’s metal-chelating properties ().
Selectivity and Off-Target Effects
  • Urea derivatives with aromatic substituents (e.g., biphenyl in ) show higher selectivity for enzymes like glucokinase, while simpler analogs may interact with off-target GPCRs or ion channels.

Q & A

Q. What are the standard synthetic methodologies for 3-Methyl-1-(piperidin-4-yl)urea and its analogs?

  • Methodological Answer : The synthesis typically involves coupling a piperidin-4-yl amine with an isocyanate derivative. For example, in a general procedure ( ), arylisocyanates react with aniline derivatives in THF at room temperature, followed by flash chromatography for purification. A related compound, 1-phenyl-3-(piperidin-4-yl)urea, was synthesized via reductive amination using sodium triacetoxyborohydride and purified via gradient methanol/ethyl acetate chromatography . Key steps include:
  • Reagents : Arylisocyanates, THF, hexanes/ethyl acetate for chromatography.
  • Yield Optimization : Adjusting stoichiometry and reaction time (e.g., 0.2 mmol scale in ).
    Table 1 : Example Reaction Conditions from Literature
Starting MaterialSolventPurification MethodYield RangeReference
Arylisocyanate + anilineTHFFlash chromatography50–86%

Q. How is purity and structural integrity validated for this compound in research settings?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., δ 11.33 ppm for urea NH in ) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ observed at 551.2880 vs. calculated 551.2887) .
  • Chromatography : HPLC or TLC for purity assessment pre- and post-purification.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting chemokine receptors?

  • Methodological Answer : SAR studies involve systematic modification of substituents on the urea core and piperidine ring. For example:
  • Variation of Aromatic Substituents : Replace methyl groups with electron-withdrawing/donating groups (e.g., chloro, methoxy) to assess receptor binding ().
  • Biological Assays : Use in vitro models (e.g., chemotaxis assays for inflammatory response) to measure IC50_{50} values. Piperidin-4-yl urea derivatives in showed activity as chemokine receptor inhibitors, suggesting similar frameworks for testing .
    Table 2 : Hypothetical SAR Data for Analogs
DerivativeR-GroupIC50_{50} (nM)Activity Trend
3-Methyl-CH3_3120Baseline
3-Chloro-Cl45Enhanced

Q. What experimental strategies address contradictions in biological activity data for urea-piperidine derivatives?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For instance, used DMSO-d6 for NMR consistency, reducing solvent effects .
  • Compound Stability : Test degradation under assay conditions (e.g., pH, temperature). Urea derivatives in with thieno-pyrrol groups showed sensitivity to aqueous environments, necessitating stability studies .
  • Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition + cell-based readouts) to confirm activity.

Q. Which advanced techniques elucidate the solid-state conformation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve bond angles and hydrogen-bonding networks. utilized crystallographic fragment screening to analyze FAD-dependent oxidoreductase inhibitors, a method applicable to urea derivatives .
  • Dynamic NMR : Study rotational barriers of the urea moiety to assess conformational flexibility.
  • Computational Modeling : Density Functional Theory (DFT) to predict energetically favorable conformers.

Methodological Notes

  • Synthetic Challenges : Steric hindrance at the piperidine N-position may require tailored catalysts (e.g., NaBH(OAc)3_3 for reductive amination in ) .
  • Biological Evaluation : Prioritize derivatives with logP < 3 to enhance bioavailability, as seen in ’s inflammatory disease targets .

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